molecular formula C21H30N2O5 B14004902 Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

Cat. No.: B14004902
M. Wt: 390.5 g/mol
InChI Key: KEXKZZSHCPPTLW-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a bicyclic structure with a tert-butyl carboxylate protecting group, a hydroxyl substituent, and a 4-methoxyphenyl-pyrrolidine carbonyl moiety. Its structural complexity—including stereochemistry, functional groups, and aromatic substituents—warrants a systematic comparison with analogous compounds to elucidate structure-activity relationships (SAR), physicochemical properties, and applications.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-13-15(24)12-18(23)19(25)22-11-5-6-17(22)14-7-9-16(27-4)10-8-14/h7-10,15,17-18,24H,5-6,11-13H2,1-4H3

InChI Key

KEXKZZSHCPPTLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Reactions and Conditions

Formation of N-Boc Pyrrolidine Derivatives

The starting point often involves tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine) , which serves as a protected pyrrolidine scaffold. Preparation of this intermediate typically uses:

  • Treatment of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the tert-butyl carbamate protecting group.
  • Subsequent lithiation at the 2-position using sec-butyllithium (s-BuLi) at low temperatures (-78°C) in anhydrous tetrahydrofuran (THF) to generate a nucleophilic intermediate.
  • Quenching with electrophiles such as boron derivatives (e.g., B(OMe)3) to introduce substituents or functional handles for further elaboration.

Experimental Data Example:

Step Reagents & Conditions Yield Notes
Lithiation and borylation N-Boc-pyrrolidine (10 g, 58 mmol), s-BuLi (64 mL, 1.0 M in cyclohexane), THF, -78°C, 3 h; then B(OMe)3 (15 mL) 60% (two steps) Boronic acid intermediate formed, purified as pinanediol boronic ester; reaction under inert atmosphere
Hydroxylation at the 4-Position of Pyrrolidine

Hydroxylation at the 4-position can be achieved by:

  • Selective oxidation or functional group transformation of an intermediate pyrrolidine derivative.
  • Use of hydroxy-substituted pyrrolidine intermediates such as tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate as analogs.
  • Control of stereochemistry during hydroxylation is critical for obtaining the desired stereoisomer.

Properties of related hydroxylated compound:

Compound Molecular Formula Molecular Weight Notes
Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate C16H23NO4 293.36 g/mol Hydroxy and 4-methoxyphenyl substitutions present; used as synthetic intermediate
Amide Bond Formation to Attach Pyrrolidine-1-carbonyl Group

The final step involves coupling the substituted pyrrolidine with a carbonyl-containing moiety to form the amide linkage:

  • Activation of carboxylic acid derivatives or use of acid chlorides.
  • Coupling agents such as EDCI, HATU, or DCC may be used.
  • Reaction conditions optimized to preserve stereochemistry and functional group integrity.

While specific detailed procedures for this exact compound are scarce, analogous methods are well-documented in pyrrolidine chemistry literature.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents Conditions Yield Notes
1 N-Boc protection of pyrrolidine Pyrrolidine, Boc2O Room temp, base High Standard protection step
2 Lithiation and borylation N-Boc-pyrrolidine, s-BuLi, B(OMe)3 -78°C to 0°C, inert atmosphere 60% (two steps) Forms boronic acid intermediate for coupling
3 Palladium-catalyzed cross-coupling N-Boc-pyrrolidine derivative, 4-bromo-4-methoxyphenyl, Pd(OAc)2, tri-tert-butylphosphine tetrafluoroborate -78°C to RT, 12 h 27% Introduces 4-methoxyphenyl substituent
4 Hydroxylation Hydroxy-substituted pyrrolidine intermediates Variable N/A Stereoselective hydroxylation at 4-position
5 Amide bond formation Activated carboxylic acid derivatives, coupling agents Mild, optimized for stereochemistry Variable Final coupling to form pyrrolidine-1-carbonyl linkage

Comprehensive Research Findings and Notes

  • The use of sec-butyllithium at low temperatures (-78°C) is critical for regioselective lithiation of the pyrrolidine ring, enabling subsequent functionalization.
  • Palladium-catalyzed carboamination reactions enable simultaneous formation of C-N and C-C bonds with high diastereoselectivity, which is essential for controlling stereochemistry in pyrrolidine derivatives.
  • Protecting groups such as tert-butyl carbamate (Boc) are indispensable for the selective functionalization of nitrogen atoms without side reactions.
  • Hydroxylation steps require careful stereochemical control, often achieved via selective oxidation or using chiral intermediates.
  • Amide bond formation protocols are adapted from peptide coupling chemistry, ensuring mild conditions to preserve sensitive functional groups and stereocenters.
  • Literature emphasizes the importance of purification techniques such as flash chromatography and crystallization to isolate stereochemically pure products.

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).

Scientific Research Applications

Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Structural Features

The target compound contains two pyrrolidine rings: one with a 4-hydroxy group and tert-butyl carboxylate, and another linked via a carbonyl group to a 4-methoxyphenyl substituent. Key structural variations among analogs include substituent type, stereochemistry, and functional group positioning.

Table 1: Structural Comparison
Compound Name Key Substituents/Functional Groups Stereochemistry Evidence ID
Target: Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate 4-hydroxy, 4-methoxyphenyl-pyrrolidine carbonyl, tert-butyl carboxylate Not specified N/A
tert-Butyl 3-(2,5-dimethoxyphenyl)pyrrolidine-1-carboxylate 2,5-Dimethoxyphenyl, no hydroxyl group Not specified
tert-Butyl 2-[[(4-methoxyphenyl)methylsulfonylamino]methyl]pyrrolidine-1-carboxylate Sulfonamide-linked 4-methoxyphenylmethyl, no hydroxyl Not specified
tert-Butyl (2S,4R)-4-hydroxy-2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate Pyrrolidine-1-carbonyl instead of 4-methoxyphenyl, hydroxyl at C4 2S,4R
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl instead of carbonyl-linked substituent, hydroxyl at C4 2S,4S
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate Alkyne-containing ester side chain, methoxy-oxo group S-configuration

Physicochemical Properties

Functional groups and stereochemistry significantly influence solubility, polarity, and stability.

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Key Properties Evidence ID
Target: this compound Likely ~C₂₀H₂₈N₂O₆ 1 donor, 6 acceptors (estimated) ~110 (estimated) Moderate polarity, chiral N/A
tert-Butyl 2-[[(4-methoxyphenyl)methylsulfonylamino]methyl]pyrrolidine-1-carboxylate C₁₉H₂₈N₂O₅S 1 donor, 6 acceptors 93.3 High polarity due to sulfonamide
tert-Butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₄ 2 donors, 4 acceptors 75.8 High solubility, chiral
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₂NO₆ 0 donors, 6 acceptors 86.5 Alkyne reactivity, ester group

Conformational Analysis

  • Ring Puckering : highlights the importance of ring puckering in pyrrolidine derivatives. The target compound’s bicyclic structure likely adopts a specific puckered conformation to minimize steric strain, whereas analogs like ’s compound exhibit puckering influenced by hydroxymethyl and hydroxyl groups .

Biological Activity

Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate, also known as (2S,4S)-tert-butyl 4-hydroxy-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate, is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Characteristics

The molecular formula of this compound is C21H30N2O5, with a molecular weight of 390.5 g/mol. The compound features several functional groups, including hydroxyl, carbonyl, and methoxy groups, which contribute to its biological properties. Its stereochemistry is indicated by the (2S,4S) configuration, affecting its interaction with biological targets.

Structural Features

Feature Description
Functional Groups Hydroxyl, carbonyl, methoxy
Molecular Weight 390.5 g/mol
Molecular Formula C21H30N2O5
Stereochemistry (2S,4S)

Biological Activity

Research indicates that compounds similar to this compound often exhibit significant biological activities. Notably, this compound has shown potential as a melanocortin receptor agonist , which may be relevant in treating obesity and metabolic disorders. The mechanism of action involves interactions with specific molecular targets where the hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

The biological activity of this compound can be attributed to:

  • Hydrogen Bonding : The hydroxyl and carbonyl groups facilitate binding to biological targets.
  • Hydrophobic Interactions : The methoxyphenyl group enhances binding affinity through hydrophobic interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Derivative : Initial synthesis steps focus on creating the pyrrolidine core.
  • Introduction of Functional Groups : Hydroxyl and carbonyl groups are introduced through specific reactions.
  • Final Purification : The product is purified to ensure high yields and purity.

Case Studies and Research Findings

Several studies have evaluated the biological activity and pharmacological potential of this compound:

  • Melanocortin Receptor Activity : Research has demonstrated that the compound acts as an agonist at melanocortin receptors, suggesting applications in obesity management.
  • Antibacterial Properties : Compounds with similar structures have shown significant antibacterial activity against various pathogens, indicating potential for developing new antibacterial agents .
  • Pharmacokinetic Studies : Interaction studies suggest that the compound's functional groups enhance binding with proteins and enzymes, which could lead to inhibition or modulation of their activities.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. Key findings include:

Analog Compound Structural Features Biological Activity
Tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylateMethoxymethyl groupDifferent reactivity
Tert-butyl (2R,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylateThiazolidine-3-carbonyl groupUnique chemical properties
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateSpirocyclic structureDistinct pharmacological profile

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